2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c28-25(24-12-6-10-22-9-4-5-11-23(22)24)18-27-26(29)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,25,28H,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSDSLCYJOKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the biphenyl and naphthalene intermediates with acetic anhydride and ammonia to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific pathways or diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and naphthalene groups could facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a)
N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
N-[(2-Hydroxy-naphthalen-1-yl)(4-methylphenyl)-methyl]acetamide
- Structure : Contains a 2-hydroxynaphthalene and a 4-methylphenyl group but lacks the biphenyl system.
- Crystallography : Exhibits planar amide groups and N–H⋯O hydrogen bonding, forming dimers with R₂²(10) motifs .
- Key Differences : Simplified aromatic system may reduce π-π stacking interactions compared to biphenyl-containing analogues.
Sulfonamide and Sulfonyl Derivatives
N-(1-([1,1'-Biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (4a)
- Structure : Incorporates a sulfonamide group instead of the hydroxyl-naphthalene moiety.
- Synthesis : Derived from sulfonylation of ethylamine intermediates, yielding 72–85% isolated yields .
- Key Differences : Sulfonamide groups enhance acidity and metal-coordination capacity, which may alter biological activity .
N-[1,1'-Biphenyl]-4-yl-2-(phenylsulfonyl)acetamide
- Structure : Replaces the hydroxyethyl-naphthalene group with a phenylsulfonyl moiety.
- Properties : Higher molecular weight (351.42 g/mol) and increased polarity due to the sulfonyl group .
β-Carboline and Heterocyclic Analogues
(R)-N-(2-([1,1'-Biphenyl]-4-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5r)
- Structure : Integrates a β-carboline (pyridoindole) system, enabling intercalation with DNA/RNA.
- Characterization : Confirmed via ¹H NMR (400 MHz, DMSO-d₆) and HRMS .
Physicochemical and Structural Comparisons
*Estimated based on structural formula.
Critical Analysis of Structural Impact on Properties
Hydrophobicity : Naphthalene and biphenyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxyl/sulfonamide groups improve water solubility .
Hydrogen Bonding : Hydroxyl and amide groups facilitate dimerization (e.g., R₂²(10) motifs in crystals), influencing crystallinity and stability .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a biphenyl moiety and a naphthalene derivative, which are significant for its biological interactions. The presence of hydroxyl and acetamide functional groups may contribute to its solubility and reactivity in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing naphthalene and biphenyl groups have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's potential as an antimicrobial agent is supported by its structural analogs that demonstrate significant Minimum Inhibitory Concentration (MIC) values.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 2 | S. aureus |
| Compound B | 4 | E. faecium |
| Compound C | 10 | C. albicans |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is hypothesized to involve the modulation of apoptotic pathways and interference with cell cycle progression.
Case Study: Evaluation Against Cancer Cell Lines
In a recent study, the compound was tested against various cancer cell lines including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at specific concentrations.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | % Viability at 10 µM |
|---|---|---|
| Caco-2 | 5 | 39.8 |
| A549 | 7 | 54.5 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells.
- Cell Cycle Arrest : Evidence indicates that the compound can cause cell cycle arrest at specific phases, leading to apoptosis.
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide?
The compound is synthesized via multi-step reactions, typically involving amide coupling between biphenyl acetic acid derivatives and amino alcohol intermediates. Key steps include:
- Activation of the carboxylic acid using EDC/HOBt in anhydrous DMF under nitrogen.
- Dropwise addition of the amine intermediate at 0-5°C to minimize side reactions.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity. Optimize reaction time (12-16 hours) and stoichiometry (1.2:1 acid-to-amine ratio) for maximal yield .
Q. Which spectroscopic techniques confirm structural identity and purity?
- ¹H/¹³C NMR : Biphenyl protons appear as multiplets (δ 7.2-7.8 ppm), while the naphthyl CH₂ group resonates at δ 4.1-4.3 ppm.
- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass within 3 ppm error.
- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; purity ≥95% is confirmed by a single peak at 254 nm .
Q. How should researchers design initial bioactivity screens for kinase inhibition?
- Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (EGFR, VEGFR2).
- Test concentrations from 1 nM to 100 μM, including staurosporine as a positive control.
- Calculate IC₅₀ values via nonlinear regression of triplicate dose-response curves .
Q. What strategies improve solubility for in vitro assays?
- Prepare stock solutions in DMSO (≤0.1% final concentration) with serial dilution in assay buffer.
- For aqueous insolubility, use 0.5% methylcellulose dispersions and validate stability via dynamic light scattering (particle size <200 nm) .
Q. Which computational tools predict target interactions?
- Perform molecular docking (AutoDock Vina) with flexible ligand settings and hydration-aware scoring.
- Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding mode stability .
Advanced Research Questions
Q. How can synthesis be scaled to gram quantities without compromising purity?
- Implement Design of Experiments (DoE) to optimize mixing efficiency and heat transfer.
- Use in-line FTIR for real-time monitoring of reaction progression.
- Validate intermediates via GC (residual solvents <500 ppm) and ICP-MS (heavy metals <10 ppm) .
Q. What SAR strategies identify critical pharmacophoric elements?
- Synthesize analogs with halogen-substituted biphenyls or modified hydroxylethyl linkers.
- Correlate bioactivity (IC₅₀) with physicochemical properties (logD, polar surface area) using QSAR models (CoMFA/CoMSIA) .
Q. How are crystallographic discrepancies between predicted and observed conformations resolved?
- Grow single crystals via vapor diffusion (acetonitrile/water) at 4°C.
- Refine high-resolution (<1 Å) X-ray data with SHELXL and validate against DFT-optimized geometries.
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯π contacts) .
Q. Which metabolomic approaches characterize hepatic metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
